3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)
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Overview
Description
3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxypentyl group linked to an azanediyl core, which is further connected to two N-octadecylpropanamide groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) typically involves multi-step organic reactions. One common method includes the reaction of 5-hydroxypentylamine with N-octadecylpropanamide under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the continuous addition of reactants, real-time monitoring of reaction conditions, and efficient separation and purification techniques to isolate the final product. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in cellular processes and interactions.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The compound’s structure enables it to participate in various biochemical pathways, potentially modulating cellular responses and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,3’-((2-Hydroxyethyl)azanediyl)dipropionic acid: Another compound with a similar azanediyl core.
Uniqueness
3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) stands out due to its specific structural arrangement, which imparts unique chemical and physical properties
Properties
CAS No. |
917572-93-1 |
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Molecular Formula |
C47H95N3O3 |
Molecular Weight |
750.3 g/mol |
IUPAC Name |
3-[5-hydroxypentyl-[3-(octadecylamino)-3-oxopropyl]amino]-N-octadecylpropanamide |
InChI |
InChI=1S/C47H95N3O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-40-48-46(52)38-43-50(42-36-33-37-45-51)44-39-47(53)49-41-35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h51H,3-45H2,1-2H3,(H,48,52)(H,49,53) |
InChI Key |
JRPHRHLYCYVQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCN(CCCCCO)CCC(=O)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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